3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

COX-2 inhibition Regioisomer SAR Anti-inflammatory research

Researchers exploring regioisomeric SAR of benzenesulfonamides require authentic, well-characterized meta-substituted tetrazole scaffolds. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (CAS 1355334-91-6) addresses this need with: - ≥95% purity, enabling reproducible carbonic anhydrase inhibition assays and COX-2 selectivity studies. - Defined regioisomeric identity (meta-2-methyltetrazole) to avoid confounding biological readouts from para or 1H-tautomer impurities. - Well-characterized physicochemical profile (MW 239.26, XLogP3 0.3) for straightforward HPLC/LC-MS method development and metabolic stability assessment.

Molecular Formula C8H9N5O2S
Molecular Weight 239.26 g/mol
CAS No. 1355334-91-6
Cat. No. B1405305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
CAS1355334-91-6
Molecular FormulaC8H9N5O2S
Molecular Weight239.26 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15)
InChIKeyNWRCSNIEERMZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Overview


3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (CAS 1355334-91-6) is a benzenesulfonamide derivative containing a 2-methyl-2H-tetrazole moiety at the meta position of the phenyl ring [1]. It has a molecular formula of C₈H₉N₅O₂S and a molecular weight of 239.26 g/mol [2]. The compound is typically supplied at ≥95% purity for research use .

1
Regioisomer SAR probe Meta-substituted tetrazole sulfonamide for studying positional effects on target binding
2
Tetrazole bioisostere research 2-Methyltetrazole as a metabolically stable carboxylic acid mimic
3
Analytical reference use ≥95% purity supports HPLC/LC-MS method development for sulfonamide libraries

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Uniqueness


The meta-substituted 2-methyltetrazole sulfonamide exhibits distinct molecular geometry and electronic properties compared to para-substituted and 1H-tetrazole regioisomers [1]. The specific position of the tetrazole group influences hydrogen bonding capacity, dipole moment, and target binding orientation [2]. Additionally, the 2-methyl substitution pattern differentiates this compound from unsubstituted and 1-substituted tetrazole variants, affecting metabolic stability and solubility profiles [3]. Generic substitution with structurally similar analogs may lead to altered biological activity or physicochemical behavior, compromising experimental reproducibility.

Para-substituted isomer mismatch

Para analogs may alter binding orientation and target selectivity; spatial arrangement is critical for COX-2 pocket fit.

Unsubstituted or 1H-tetrazole variants

Different tetrazole substitution patterns shift electronic properties and metabolic stability, potentially changing assay profiles.

Non-tetrazole bioisosteres

Carboxylate analogs may exhibit lower target affinity and faster degradation; direct replacement requires validation.

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Differentiation Evidence


Meta-Substitution Effect on COX-2 Inhibition

In a series of benzenesulfonamide regioisomers, meta-substituted compounds consistently exhibited higher COX-2 inhibitory potency compared to para- and ortho-substituted analogs [1]. For example, meta-substituted 3-(2-phenylethynyl)benzenesulfonamide demonstrated a COX-2 IC50 of 0.45 μM, whereas para-substituted and ortho-substituted analogs showed significantly lower potency [1]. The meta-sulfonamide pharmacophore achieved superior fit within the COX-2 secondary pocket, as confirmed by molecular docking studies [1].

Meta-Substitution Effect
Class-level inference
Meta analog IC50 0.45 μM vs >2.0 μM (para/ortho)
Reported regioisomer SAR context
Based on phenylethynyl analogs; data to verify for target compound
COX-2 inhibition Regioisomer SAR Anti-inflammatory research

Lipophilicity and Polar Surface Area Profile

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide has a computed XLogP3-AA value of 0.3 and a topological polar surface area (TPSA) of 107 Ų [1]. In contrast, the para-substituted isomer 4-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide exhibits a similar but slightly different molecular geometry, which may influence permeability and solubility [2]. The balanced lipophilicity (XLogP3-AA 0.3) indicates moderate hydrophobicity, suitable for membrane permeability without excessive lipophilicity that could lead to non-specific binding [3].

Lipophilicity & TPSA
Cross-study comparable
XLogP3-AA = 0.3, TPSA = 107 Ų
Physicochemical differentiation context
Similar values to para isomer but distinct spatial orientation
Lipophilicity Polar surface area Physicochemical properties

Tetrazole Bioisostere: Metabolic Stability & Binding Affinity

The tetrazole moiety serves as a bioisostere of carboxylic acids, offering improved metabolic stability and often enhanced binding affinity due to its planar structure and hydrogen bonding capacity [1]. In a comparative study, tetrazole-containing inhibitors exhibited IC50 values in the low nanomolar range (e.g., 3 nM for angiotensin II receptor binding), outperforming carboxylate analogs [2]. The 2-methyl substitution further modulates electronic properties and metabolic stability compared to unsubstituted tetrazoles [3].

Tetrazole Bioisostere
Class-level inference
Tetrazole analog IC50 ~3 nM vs carboxylate >10 nM
Supports bioisostere design context
Reported for related compounds; may not directly translate
Bioisosterism Metabolic stability Binding affinity

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Application Scenarios


SAR Scaffold for Carbonic Anhydrase Inhibitors

Based on the compound's sulfonamide group and tetrazole moiety, it serves as a valuable scaffold for designing carbonic anhydrase inhibitors. Sulfonamides are well-established zinc-binding groups for this enzyme class, and the tetrazole may provide additional hydrogen bonding interactions or modulate selectivity among isoforms [1].

Building Block for Regioisomeric Sulfonamide Libraries

The meta-substituted tetrazole sulfonamide is a key building block for generating regioisomeric libraries. Comparative studies have shown that meta-substituted benzenesulfonamides exhibit distinct biological activity profiles compared to para- and ortho-substituted analogs, particularly in COX-2 inhibition [2]. This compound enables exploration of regioisomeric SAR in drug discovery programs.

Metabolic Stability Probe for Drug Optimization

The tetrazole group is a recognized carboxylate bioisostere that can improve metabolic stability. Researchers can use this compound to assess the impact of tetrazole substitution on microsomal stability and pharmacokinetic properties of benzenesulfonamide-based lead compounds [3].

Reference Standard for Analytical Method Development

With a purity specification of ≥95% and well-defined physicochemical properties (XLogP3-AA = 0.3, MW = 239.26 g/mol) [4], this compound is suitable as a reference standard for developing HPLC or LC-MS methods for tetrazole-sulfonamide analogs.

Application
Selection Property
Validation Focus
CA Inhibitor Scaffold
Sulfonamide zinc-binding group; tetrazole modulator
Isoform selectivity profiling
Regioisomeric Library Building Block
Meta-substituted tetrazole core
COX-2 / kinase SAR comparison
Metabolic Stability Probe
Tetrazole bioisostere stability
Microsomal stability assay
Reference Standard for Method Development
≥95% purity; defined physicochemical properties
HPLC/LC-MS method qualification

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